molecular formula C13H13NO4 B11944308 Ethyl 3-hydroxy-3-(2-oxoindolin-3-ylidene)propanoate

Ethyl 3-hydroxy-3-(2-oxoindolin-3-ylidene)propanoate

Cat. No.: B11944308
M. Wt: 247.25 g/mol
InChI Key: LSRZNFWVTQLWRE-UHFFFAOYSA-N
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Description

Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a chemical compound that belongs to the class of organic compounds known as indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a hydroxy group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl acetoacetate with isatin (1H-indole-2,3-dione) under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of isatin, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent .

Industrial Production Methods

While specific industrial production methods for ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Amine or alcohol in the presence of a base such as triethylamine (TEA) in an appropriate solvent like dichloromethane.

Major Products

    Oxidation: Formation of ethyl (3E)-3-oxo-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate.

    Reduction: Formation of ethyl (3E)-3-hydroxy-3-(2-hydroxy-1,2-dihydro-3H-indol-3-ylidene)propanoate.

    Substitution: Formation of ethyl (3E)-3-(substituted)-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate derivatives.

Scientific Research Applications

Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(2-hydroxy-1H-indol-3-yl)-3-oxopropanoate

InChI

InChI=1S/C13H13NO4/c1-2-18-11(16)7-10(15)12-8-5-3-4-6-9(8)14-13(12)17/h3-6,14,17H,2,7H2,1H3

InChI Key

LSRZNFWVTQLWRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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